Product packaging for Azepan-3-ylmethanol(Cat. No.:CAS No. 61472-23-9)

Azepan-3-ylmethanol

Cat. No.: B1612755
CAS No.: 61472-23-9
M. Wt: 129.2 g/mol
InChI Key: UKEIQQPQNDQZRC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azepane Chemistry

The exploration of azepane derivatives began in the mid-20th century, and for the last fifty years, their synthesis and properties have been a subject of continuous study. benthamdirect.comslideshare.net Early synthetic strategies often involved ring expansion of smaller five- or six-membered rings or the insertion of a nitrene into a benzene (B151609) ring to form the unsaturated precursor, azepine. benthamdirect.comslideshare.net

Over the decades, synthetic methods have evolved significantly. Classic approaches such as Brønsted or Lewis acid-mediated cyclizations, ring-closing metathesis (RCM), and cycloadditions have become foundational. researchgate.net The development of advanced catalysts, particularly for olefin metathesis, has made the construction of these medium-sized rings more efficient, tolerating a wider range of functional groups. ucsd.edu More recent advancements have focused on achieving high levels of stereoselectivity. For instance, sophisticated strategies have been developed for the enantioselective synthesis of [b]-annulated azepane scaffolds using techniques like palladium-catalyzed asymmetric allylic alkylation followed by cross-metathesis. researchgate.net Similarly, the synthesis of heavily hydroxylated azepanes, which function as iminosugar analogues, has seen progress through methods like osmium-catalyzed tethered aminohydroxylation, improving upon earlier, less selective reductive amination techniques. nih.gov

Architectural Significance of the Azepane Ring System

The azepane motif is a recurring feature in a multitude of bioactive molecules and is considered one of the most frequently used ring systems in the development of small-molecule drugs. nih.gov Its pharmaceutical significance is underscored by the fact that more than 20 drugs containing the azepane ring have received FDA approval for treating a wide array of diseases, including cancer, diabetes, and viral infections. nih.gov

A key factor behind its architectural importance is the inherent conformational flexibility of the seven-membered ring. chim.it Unlike the more rigid five- and six-membered rings, the azepane structure can readily adopt several low-energy puckered conformations, such as chair and boat forms. slideshare.net This flexibility is not a liability but a strategic advantage in drug design. It allows azepane-based molecules to adapt their shape to fit precisely into the binding sites of biological targets like enzymes and receptors. ucsd.educhim.it

This conformational adaptability enables the azepane scaffold to act as a versatile mimetic. For example, substituted azepanes have been designed to mimic the 2-deoxystreptamine (B1221613) (2-DOS) scaffold of natural aminoglycoside antibiotics, projecting key functional groups in similar spatial vectors to interact with the bacterial ribosome. ucsd.edu Furthermore, azepane-derived quaternary amino acids have been shown to be effective inducers of specific secondary structures in peptides, such as β-turns, which are crucial for protein folding and function. csic.es The introduction of substituents, such as fluorine, can further influence and control the conformational preferences of the ring, allowing for fine-tuning of its three-dimensional structure for optimal biological activity. chim.it

The Hydroxymethyl Azepane Motif as a Fundamental Structural Unit

Within the broad class of azepane derivatives, those featuring a hydroxymethyl group (-CH₂OH) represent a particularly important structural motif. "Azepan-3-ylmethanol," specifically, is recognized as a valuable building block in synthetic chemistry, available commercially as both the free base and its hydrochloride salt. accelachem.combldpharm.com

The hydroxymethyl group serves as a versatile chemical handle, imparting functionality that is pivotal in medicinal chemistry. Its presence can enhance properties such as solubility and the ability to form hydrogen bonds, which are critical for a molecule's interaction with biological targets. One of its most significant roles is as a point for molecular diversification. In the rational design of azepane-glycosides, a hydroxymethyl functionality provided a key attachment site for further substitutions on the core scaffold, allowing for the synthesis of a library of compounds for biological testing. ucsd.edu

Furthermore, the hydroxymethyl group can be strategically employed in prodrug design. In complex molecules such as (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol, the hydroxymethyl group is identified as a metabolically labile site. vulcanchem.com This means it can be readily converted into an ester, creating a prodrug that remains inactive until it is metabolized in the body to release the active pharmaceutical agent. This strategy is often used to improve a drug's pharmacokinetic profile. The utility of the hydroxymethyl azepane motif as a foundational component is not limited to the 3-position; related isomers, such as N-Boc-2-(hydroxymethyl)azepane, are also used as building blocks in the synthesis of complex chemical entities. bldpharm.com The consistent use of hydroxymethyl-substituted azepanes highlights their role as a fundamental structural unit for creating diverse and functionally optimized molecules. dntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1612755 Azepan-3-ylmethanol CAS No. 61472-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-3-ylmethanol
Source PubChem
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InChI

InChI=1S/C7H15NO/c9-6-7-3-1-2-4-8-5-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEIQQPQNDQZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619772
Record name (Azepan-3-yl)methanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-23-9
Record name Azepan-3-ylmethanol
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Record name (Azepan-3-yl)methanol
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Record name (azepan-3-yl)methanol
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Advanced Synthetic Methodologies for Azepan 3 Ylmethanol and Its Derivatives

Convergent and Divergent Synthesis of Azepan-3-ylmethanol

The efficient construction of molecular complexity is a central goal in organic synthesis. Convergent and divergent strategies offer distinct advantages in achieving this goal. A convergent synthesis involves the separate synthesis of fragments of the target molecule, which are then coupled together at a late stage. nih.gov This approach is often more efficient for complex targets as it allows for the parallel construction of different parts of the molecule. nih.gov In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated to generate a library of related compounds. wikipedia.org This method is particularly useful for exploring structure-activity relationships by creating a diverse set of derivatives from a common intermediate. wikipedia.org

Reduction of Azepane Carboxylates to this compound

A common and straightforward method for the synthesis of this compound involves the reduction of a corresponding azepane-3-carboxylate ester. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4).

For instance, a standard procedure involves the dropwise addition of a solution of the diastereomerically pure azepane-3-carboxylate in a dry solvent like tetrahydrofuran (B95107) (THF) to a stirred solution of LiAlH4 in THF at 0 °C. pwr.edu.pl The reaction is then allowed to warm to room temperature and stirred overnight. pwr.edu.pl Quenching the reaction, typically with aqueous sodium hydroxide (B78521), is followed by workup and purification to yield the desired this compound. pwr.edu.pl This method is widely applicable and generally provides good yields of the target alcohol.

A similar reduction strategy is employed in the synthesis of related pyridazin-3-ylmethanol, where ethyl pyridazine-3-carboxylate is reduced with lithium aluminum hydride in THF at 0°C to afford the corresponding alcohol. chemicalbook.com

PrecursorReducing AgentSolventTemperatureProduct
Azepane-3-carboxylateLithium Aluminum HydrideTHF0 °C to RTThis compound
Ethyl pyridazine-3-carboxylateLithium Aluminum HydrideTHF0 °CPyridazin-3-ylmethanol

Intramolecular Cyclization Strategies in this compound Synthesis

Intramolecular cyclization represents a powerful strategy for the construction of cyclic systems like the azepane ring. These reactions involve the formation of a ring by the reaction of two functional groups within the same molecule. rsc.orgrsc.org The success of such strategies often depends on the nature of the starting material and the reaction conditions employed.

One approach to forming the azepane ring is through the intramolecular cyclization of N-benzyloxy carbamates bearing a carbon nucleophile. nih.gov For example, the cyclization of a suitable acyclic precursor can lead to the formation of 1-benzyloxy-2-oxo-azepane-3-carboxylic acid ethyl ester. nih.gov This cyclic ester can then be further manipulated, for instance by reduction of the ester group, to access derivatives of this compound.

Another relevant intramolecular cyclization strategy involves the reaction of 2-azanorbornan-3-yl methanols under Mitsunobu or mesylation conditions with various nucleophiles. researchgate.net This process leads to a ring expansion, forming chiral bridged azepanes (2-azabicyclo[3.2.1]octanes) via an aziridinium (B1262131) intermediate. researchgate.net The aziridinium ion is then opened by a nucleophilic attack at the more substituted carbon atom. researchgate.net While this specific example leads to a bicyclic system, the principle of ring expansion via intramolecular cyclization is a key concept in the synthesis of seven-membered rings like azepane.

Stereoselective Approaches to Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to access enantiomerically pure compounds is of paramount importance.

Chiral Precursor-Based Synthesis of this compound

One of the most effective strategies for obtaining enantiopure compounds is to start with a chiral precursor, a concept often referred to as using the "chiral pool". ethz.ch This approach leverages the readily available enantiopure starting materials from nature, such as amino acids or sugars, to introduce the desired stereochemistry into the target molecule.

For example, the synthesis of enantiopure 2-azanorbornane derivatives, which can be precursors to azepanes, often starts from an aza-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral imine. researchgate.net The resulting cycloadduct, obtained in high enantiomeric purity, can then be subjected to a series of transformations, including ring expansion, to yield chiral azepane derivatives. researchgate.netresearchgate.net

A specific example of a chiral precursor-based synthesis involves the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov This strategy utilizes a D-mannose-derived aldehyde as the chiral starting material. The addition of vinylmagnesium bromide to this aldehyde sets the first new stereocenter. nih.gov Subsequent steps, including an osmium-catalyzed tethered aminohydroxylation and an intramolecular reductive amination, lead to the formation of the desired pentahydroxylated azepanes with high stereocontrol. nih.gov

Asymmetric Catalytic Routes to this compound

Asymmetric catalysis offers a powerful and efficient alternative to the use of chiral precursors. ethz.ch In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

Organocatalysis has emerged as a particularly valuable tool in asymmetric synthesis. For instance, prolinol-based catalysts, such as diphenylprolinol silyl (B83357) ether, have been successfully employed in asymmetric Michael additions. organic-chemistry.org An adaptation of this methodology could be envisioned for the synthesis of chiral azepane precursors. The organocatalyzed Michael addition of a suitable nucleophile to a cyclic enone precursor would establish a key stereocenter with high enantiomeric excess. Subsequent transformations, including reduction and ring manipulation, could then lead to enantiopure this compound.

Catalyst TypeReactionKey Features
Prolinol-based organocatalystAsymmetric Michael AdditionHigh enantioselectivity, metal-free conditions.
Chiral DMAP derivativesAsymmetric Acyl TransferEffective for creating stereocenters during acylation reactions. nih.gov
MacMillan's ImidazolidinonesIminium Ion CatalysisEnables asymmetric functionalization of unsaturated carbonyls. nih.gov

Diastereocontrol in this compound Ring Formation

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them (diastereocontrol) is crucial. Diastereocontrol in ring-forming reactions is often achieved by carefully choosing the reaction conditions and substrates to favor the formation of one diastereomer over others.

In the context of azepane synthesis, diastereocontrol can be exerted during intramolecular cyclization reactions. For example, in the synthesis of novel chiral bridged azepanes, the ring expansion of 2-azanorbornan-3-yl methanols proceeds with high stereoselectivity. researchgate.net The configuration of the starting alcohol dictates the configuration at the newly formed stereocenter in the azepane ring. researchgate.net This is due to the formation of a specific aziridinium intermediate that is opened stereospecifically by the nucleophile. researchgate.net

Another example of diastereocontrol is observed in the synthesis of heavily hydroxylated azepane iminosugars. nih.gov The key osmium-catalyzed tethered aminohydroxylation reaction proceeds with complete regio- and stereocontrol, ensuring the formation of a single diastereomer of the oxazolidinone intermediate. nih.gov This high level of control is attributed to the tethering approach, which directs the aminohydroxylation to a specific face of the double bond.

Ring Expansion and Rearrangement Pathways to this compound Scaffolds

The synthesis of azepane scaffolds, core structures in numerous biologically active compounds, can be efficiently achieved through ring expansion and rearrangement strategies. These methods provide access to complex chiral azepane derivatives from more readily available smaller ring systems.

Stereoselective Ring Expansion from 2-Azanorbornane-3-yl Methanols

A notable and highly stereoselective method for constructing chiral-bridged azepanes, specifically the 2-azabicyclo[3.2.1]octane system which contains an azepane ring, involves the ring expansion of 2-azanorbornane-3-yl methanols. researchgate.netpwr.edu.pl This transformation is typically achieved by activating the primary hydroxyl group of the methanol (B129727) moiety, which then undergoes an intramolecular nucleophilic attack by the ring nitrogen, leading to a one-carbon ring expansion.

The reaction can be initiated under various conditions, such as Mitsunobu conditions or by converting the alcohol to a good leaving group like a mesylate. researchgate.net The choice of nucleophile is versatile and dictates the functionality introduced at the C-4 position of the new azepane scaffold. A variety of functional groups, including azides, sulfides, ethers, and esters, can be installed. researchgate.net

A key feature of this rearrangement is its high degree of stereoselectivity. The configuration of the newly formed stereocenter at C-4 in the bridged azepane product is directly dependent on the configuration of the starting 2-azanorbornane-3-yl methanol. researchgate.net For instance, the reaction of an alcohol with an azide (B81097) under Mitsunobu conditions results in a ring-expanded product which, after reduction, yields a bridged azepane with an amine function. mdpi.commdpi.com This stereospecificity is crucial for the synthesis of enantiomerically pure complex molecules.

The general reaction scheme involves the activation of the hydroxyl group of the 2-azanorbornane-3-yl methanol, which facilitates the intramolecular cyclization to an aziridinium intermediate, followed by nucleophilic attack to yield the ring-expanded 2-azabicyclo[3.2.1]octane product.

Table 1: Representative Nucleophiles and Resulting Functional Groups in the Ring Expansion of 2-Azanorbornane-3-yl Methanols researchgate.net

Nucleophile SourceResulting Functional Group
Sodium Azide (NaN₃)Azide (-N₃)
Thiophenol (PhSH)Phenylthioether (-SPh)
Selenophenol (PhSeH)Phenylselenoether (-SePh)
Benzoic Acid (PhCOOH)Benzoate Ester (-OCOPh)
Methanol (MeOH)Methoxy Ether (-OMe)
Lithium Chloride (LiCl)Chloride (-Cl)

This methodology provides a reliable and high-yielding pathway to novel chiral azepane derivatives that are valuable as building blocks in synthetic and medicinal chemistry. researchgate.net

Mechanistic Investigations of Azepane Ring Enlargement via Aziridinium Intermediates

The stereoselective ring expansion of 2-azanorbornane-3-yl methanols proceeds through a well-defined mechanistic pathway involving a transient bicyclic aziridinium ion intermediate. researchgate.netmdpi.comresearchgate.net This highly strained, three-membered ring intermediate is key to understanding the outcome and stereospecificity of the reaction.

The mechanism is initiated by the conversion of the primary alcohol of the starting material into a good leaving group (e.g., via mesylation or under Mitsunobu conditions). The nitrogen atom of the 2-azanorbornane ring then acts as an intramolecular nucleophile, displacing the leaving group to form a tricyclic aziridinium ion. mdpi.commdpi.com

This bicyclic aziridinium ion is a reactive electrophile. The subsequent step involves the ring-opening of this intermediate by an external nucleophile. The regioselectivity of this nucleophilic attack is a critical aspect of the mechanism. Investigations have shown that the nucleophile preferentially attacks the more substituted carbon atom of the aziridinium ring. researchgate.net This specific opening of the aziridinium intermediate leads to the formation of the thermodynamically stable seven-membered azepane ring of the 2-azabicyclo[3.2.1]octane system.

Elucidation of Reactivity and Reaction Mechanisms of Azepan 3 Ylmethanol

Nucleophilic Reactivity of the Primary Alcohol in Azepan-3-ylmethanol

The primary alcohol group in this compound is a key site for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.

Esterification:

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form esters. smolecule.comchemistrystudent.com This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, and often requires reflux conditions to drive the reaction to completion. chemistrystudent.com For instance, the reaction of this compound with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields azepan-2-ylmethyl 4-nitrobenzoate (B1230335).

Etherification:

The formation of ethers from this compound can be achieved through reactions with alkyl halides in the presence of a base. ambeed.com The basic conditions deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to displace the halide from the alkyl halide.

Table 1: Nucleophilic Reactions of the Primary Alcohol in this compound

Reaction TypeReagentsProductConditions
EsterificationCarboxylic Acid (e.g., 4-nitrobenzoic acid)Ester (e.g., Azepan-2-ylmethyl 4-nitrobenzoate)Acid catalyst (e.g., H₂SO₄), reflux; or DCC/DMAP
EtherificationAlkyl HalideEtherBase

Electrophilic Activation and Subsequent Transformations of this compound

To enhance its reactivity towards weaker nucleophiles, the hydroxyl group of this compound can be converted into a better leaving group through electrophilic activation.

Formation of Sulfonate Esters:

A common method for activating the alcohol is its conversion to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. libretexts.orgbeilstein-journals.orgmasterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. libretexts.org For example, tosylation of an alcohol can be carried out by reacting it with tosyl chloride in a solution with an alkali metal hydroxide (B78521) in an aprotic solvent. google.com

Appel-type Reactions:

The Appel reaction provides a method for converting the alcohol into an alkyl halide. Treatment of the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CBr₄) can lead to the corresponding alkyl bromide. mdpi.com

The activation of the hydroxyl group opens pathways for a variety of transformations:

Nucleophilic Substitution: The activated alcohol can be displaced by a wide range of nucleophiles. For instance, reaction with sodium azide (B81097) can introduce an azide group, which can be further reduced to an amine. researchgate.net

Ring Expansion: In certain bicyclic systems containing a 2-azanorbornan-3-yl methanol (B129727) moiety, activation of the alcohol can trigger a stereoselective ring expansion to a bridged azepane system via an aziridinium (B1262131) intermediate. researchgate.net

Table 2: Electrophilic Activation and Subsequent Transformations

Activation MethodReagentActivated IntermediateSubsequent TransformationProduct
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineTosylateNucleophilic Substitution with NaN₃Azide derivative
MesylationMethanesulfonyl chloride (MsCl), TriethylamineMesylateNucleophilic SubstitutionSubstituted azepane
Appel ReactionPPh₃, CBr₄Alkyl Bromide-Bromo-derivative

This compound Derived Species in Cycloaddition Chemistry

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives can be employed in such transformations, most notably in 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloadditions:

Azomethine ylides, which are 1,3-dipoles, can be generated from derivatives of azepane. These ylides can then react with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction of an in situ generated azomethine ylide with a suitable dipolarophile can lead to the formation of complex spiro-heterocyclic systems. nih.gov For example, the reaction of an azomethine ylide with a carbonyl compound can yield oxazolidine (B1195125) derivatives. mdpi.comnih.gov The reaction is often stereospecific and provides a powerful tool for the synthesis of complex nitrogen-containing molecules. wikipedia.org

Table 3: Cycloaddition Reactions Involving Azepane Derivatives

Cycloaddition TypeDipoleDipolarophileProduct
[3+2] CycloadditionAzomethine Ylide (from azepane derivative)Alkene/AlkynePyrrolidine (B122466)/Pyrroline derivative
[3+2] CycloadditionAzomethine Ylide (from azepane derivative)Carbonyl CompoundOxazolidine derivative

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a versatile platform for the functionalization of this compound and its derivatives.

Cross-Coupling Reactions:

The azepane ring can undergo C-H activation and subsequent cross-coupling reactions. For example, photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis can achieve the arylation of α-amino C(sp³)–H bonds in cyclic amines, including azepane. nih.gov This allows for the direct formation of a C-C bond between the azepane ring and an aryl group.

Dehydrogenation:

Transition metal catalysts, particularly those based on ruthenium, can catalyze the dehydrogenation of alcohols. rsc.orgmdpi.com This process can convert the primary alcohol of this compound into an aldehyde. This transformation is a key step in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where the in situ generated aldehyde can undergo further reactions, such as aldol (B89426) condensation, followed by hydrogenation of the resulting alkene by the metal-hydride species. mdpi.comnih.gov

Ring-Opening and Expansion:

Metal catalysts, including palladium, rhodium, and iridium, can catalyze the ring-opening of strained nitrogen-containing rings like aziridines, which can lead to the formation of larger rings such as azepanes. mdpi.com While not a direct reaction of this compound, these methods are relevant to the synthesis of the azepane scaffold itself. Some metal-catalyzed reactions can also induce ring expansions of smaller rings to form azepane derivatives. acs.orgbohrium.com

Table 4: Metal-Catalyzed Transformations

Reaction TypeCatalystSubstrateProduct
C-H ArylationNi/PhotoredoxAzepane derivativeArylated azepane
DehydrogenationRu complexThis compoundAzepan-3-carbaldehyde
Ring ExpansionRhodium(I)1,5-bisallenes and electron-deficient alkenesBicyclic azepanes

Strategic Derivatization and Functionalization of Azepan 3 Ylmethanol

O-Functionalization Strategies for Azepan-3-ylmethanol

The primary alcohol of the hydroxymethyl group in this compound serves as a key site for chemical modification. Strategies targeting this moiety, such as esterification, etherification, and oxidation, provide access to a diverse range of derivatives with altered polarity, reactivity, and biological activity.

Esterification and Etherification of the Hydroxymethyl Group

The conversion of the hydroxymethyl group into ester or ether functionalities is a fundamental strategy for derivatization.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative. This process is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and often requires reflux conditions to drive the reaction to completion. chemistrystudent.com The use of a dehydrating agent or conditions that remove water can increase the yield of the ester. google.com For instance, the synthesis of esters like Azepan-2-ylmethyl 4-nitrobenzoate (B1230335) is achieved by reacting azepan-2-ylmethanol (B2671101) with 4-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is directly applicable to the 3-ylmethanol isomer. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also effective for promoting ester bond formation under mild conditions. researchgate.net

Etherification of the hydroxymethyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether. ambeed.com This reaction expands the range of accessible derivatives by introducing various alkyl or aryl groups.

Table 1: Representative O-Functionalization Reactions This table is interactive. You can sort and filter the data.

Reaction Type Reagents & Conditions Product Type Reference
Esterification Carboxylic Acid, conc. H₂SO₄, Reflux Alkyl ester chemistrystudent.com
Esterification Carboxylic Acid, DCC, DMAP Alkyl ester
Esterification Carboxylic Acid, EDC Alkyl ester researchgate.net

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl ether | ambeed.com |

Oxidation and Further Derivatization at the Hydroxyl Moiety

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ambeed.com These oxidized derivatives are valuable intermediates for further functionalization.

Mild oxidation can convert the hydroxymethyl group to Azepan-3-carbaldehyde . Stronger oxidation conditions will lead to the formation of Azepane-3-carboxylic acid . ambeed.comsmolecule.com Common oxidizing agents used for such transformations include chromium-based reagents (e.g., chromium trioxide) and potassium permanganate (B83412). smolecule.com The resulting aldehyde can undergo reactions such as reductive amination, while the carboxylic acid can be converted into amides, esters, or other acid derivatives, significantly broadening the chemical space accessible from the parent alcohol.

Table 2: Oxidation of the Hydroxymethyl Group This table is interactive. You can sort and filter the data.

Product Reagent Class Example Reagents Reference
Aldehyde Mild Oxidants Pyridinium chlorochromate (PCC), Dess-Martin periodinane ambeed.comambeed.com

| Carboxylic Acid | Strong Oxidants | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | smolecule.com |

N-Functionalization of the Azepane Nitrogen in this compound Derivatives

The secondary amine within the azepane ring is a prime target for introducing structural diversity. A variety of chemical transformations, including alkylation, acylation, and arylation, can be employed to modify this nitrogen atom.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. For example, methylation can be achieved to produce derivatives like 1-methylthis compound. More complex substituents can be introduced, such as in the synthesis of [1-(2-Iodoethyl)azepan-3-yl]methanol, which incorporates a reactive iodoethyl group for further chemistry. nih.gov Reductive amination is another standard method for N-alkylation. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This is exemplified by the formation of compounds like [1-(2-bromo-3-fluorobenzoyl)azepan-2-yl]methanol, where a substituted benzoyl group is attached to the azepane nitrogen. molport.com This functionalization converts the basic amine into a neutral amide, which can alter the molecule's pharmacokinetic profile.

N-Arylation: The attachment of aryl or heteroaryl moieties is often accomplished through modern cross-coupling reactions. Methods like the Buchwald-Hartwig amination allow for the formation of C-N bonds between the azepane nitrogen and various aromatic systems. google.com An example includes the coupling of the azepane scaffold to a thieno[2,3-d]pyrimidine (B153573) system. molport.com

Table 3: Examples of N-Functionalization Reactions This table is interactive. You can sort and filter the data.

Reaction Type Substrate/Reagent Example Product Moiety Reference
N-Alkylation Methyl iodide 1-Methylazepane
N-Alkylation 1-Bromo-2-iodoethane (B1265497) 1-(2-Iodoethyl)azepane nih.gov
N-Acylation 2-Bromo-3-fluorobenzoyl chloride 1-(2-Bromo-3-fluorobenzoyl)azepane molport.com

| N-Arylation | 4-Chloro-thieno[2,3-d]pyrimidine | 1-(Thieno[2,3-d]pyrimidin-4-yl)azepane | molport.com |

Halogenation and Other Substituent Incorporations

The introduction of halogens and other substituents is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. For the this compound scaffold, this is typically achieved by using functionalization reagents that already contain the desired substituents.

Rather than direct halogenation of the saturated azepane ring, a more controlled approach involves the N-functionalization with halogen-containing moieties. For example, N-acylation with 2-bromo-3-fluorobenzoyl chloride introduces both bromine and fluorine atoms onto the molecule. molport.com Similarly, N-alkylation with 1-bromo-2-iodoethane installs an iodoethyl group on the nitrogen atom. nih.gov General halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to halogenate activated positions on aromatic rings that may be part of a larger derivative. google.com

Table 4: Representative Halogen-Containing this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Name Halogen(s) Point of Attachment Reference
[1-(2-Iodoethyl)azepan-3-yl]methanol Iodine N-Alkyl group nih.gov
[1-(2-bromo-3-fluorobenzoyl)azepan-2-yl]methanol* Bromine, Fluorine N-Acyl group molport.com

Note: This is an azepan-2-ylmethanol derivative, but the synthetic strategy is applicable to the 3-yl isomer.

Development of this compound-Based Chemical Libraries

The azepane ring is a recognized "privileged scaffold" found in numerous natural products and biologically active molecules, making it an attractive core for the construction of chemical libraries for drug discovery. nih.govnsf.gov The development of libraries based on this compound leverages the diverse functionalization strategies discussed previously.

By systematically applying O-functionalization and N-functionalization reactions in a combinatorial fashion, a large set of structurally diverse analogs can be generated. For example, a collection of different carboxylic acids can be reacted with this compound to create a library of esters, and this library can be further expanded by reacting each ester with a variety of alkylating or acylating agents at the nitrogen position.

This approach allows for the efficient exploration of the chemical space around the azepane core to identify new lead compounds. Patents for libraries of bicyclic heteroaryl amines and nucleoside analogues containing azepane derivatives highlight their importance in the search for new therapeutics, such as PI3K inhibitors and antiviral agents. google.comgoogle.com Furthermore, commercial suppliers maintain large collections of chemical building blocks and screening compounds that include numerous functionalized azepane derivatives. molport.com

Diverse Applications of Azepan 3 Ylmethanol in Advanced Chemical Research

Azepan-3-ylmethanol as a Key Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it a prized asset in asymmetric synthesis, a field dedicated to creating chiral molecules as single enantiomers. enamine.net The development of new drugs and bioactive compounds increasingly relies on the use of such optically pure chiral building blocks, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.netwiley.com this compound provides a robust and modifiable chiral scaffold, allowing chemists to introduce complexity and control stereochemical outcomes in a predictable manner. Its functional groups—a secondary amine within the ring and a primary alcohol—serve as convenient handles for elaboration into more sophisticated derivatives.

Derivatives of azepane scaffolds have been successfully employed as catalysts or key intermediates in enantioselective transformations. For instance, chiral tertiary amines incorporating related heterocyclic structures have been used to catalyze asymmetric annulation reactions. In one such example, a [4+3] annulation reaction between isatin-derived carbonates and 1-azadienes was catalyzed by a chiral tertiary amine, leading to the formation of complex azepane spirooxindoles with excellent stereoselectivity. researchgate.net The development of such transformations, where a derivative of a core structure like azepane dictates the stereochemical pathway, is crucial for accessing enantiomerically pure molecules for pharmaceutical and agrochemical applications. researchgate.net The strategic design of catalysts based on these scaffolds enables the synthesis of specific enantiomers, which can have vastly different biological activities. researchgate.net

The design of chiral ligands is a cornerstone of asymmetric metal catalysis, where a chiral organic molecule coordinates to a metal center to create a catalytic environment that favors the formation of one enantiomer of the product over the other. wiley.commdpi.comumich.edu The azepane skeleton, particularly in its more rigid bicyclic forms derived from precursors like azanorbornyl methanols, provides an excellent platform for developing novel chiral ligands. researchgate.net

Researchers have designed and synthesized enantiopure bicyclic compounds based on azepane-related structures for application as ligands for metal ions. researchgate.netresearchgate.net These ligands can coordinate with various transition metals such as rhodium, iridium, and palladium to form catalysts used in a wide array of stereoselective reactions, including hydrogenations and C-H bond functionalization. researchgate.netpwr.edu.pl The success of these catalytic systems relies on the precise three-dimensional arrangement of the ligand around the metal, which is dictated by the rigid and well-defined chiral scaffold. mdpi.comxmu.edu.cn

Table 1: Selected Asymmetric Transformations Using Chiral Ligands This table provides a generalized overview of the application areas for ligands derived from scaffolds related to this compound.

Catalytic SystemReaction TypeApplication AreaReference
Rhodium(III) ComplexesAtroposelective HydroaminationSynthesis of Axially Chiral Molecules researchgate.net
Iridium-based CatalystsAsymmetric HydrogenationSynthesis of Chiral Alcohols/Amines wiley.com
Palladium-based CatalystsAllylic Alkylation / Heck ReactionC-C Bond Formation umich.edu
Copper-based CatalystsAerobic Oxidative Cross-CouplingSynthesis of Binaphthyls mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, standing alongside metal catalysis and biocatalysis. researchgate.net The azepane framework is a valuable structural motif for the design of effective organocatalysts. Amides based on the 2-azabicyclo[3.2.1]octane system—a bridged azepane structure—have been designed and tested as organocatalysts in stereoselective aldol (B89426) reactions. researchgate.net

In a study, an organocatalyst featuring this bridged azepane backbone and a pyrrolidine (B122466) unit demonstrated high catalytic activity in the aldol reaction between ketones and p-nitrobenzaldehyde. researchgate.net The reaction yielded the desired aldol product with high chemical yields and good stereoselectivity. researchgate.net The bifunctional nature of such catalysts, often involving hydrogen-bond activation, allows for precise control over the transition state of the reaction, leading to the observed enantioselectivity. researchgate.netnih.gov The use of these environmentally benign and robust organocatalysts is a rapidly growing area of interest in both academic and industrial research. researchgate.net

Ligand Design for Asymmetric Metal Catalysis Utilizing this compound Scaffolds

Scaffold Engineering for Complex Molecular Architectures and Materials

Beyond its role in catalysis, this compound serves as a foundational unit for scaffold engineering, enabling the construction of intricate molecular architectures and the development of new materials with unique properties.

A key transformation involving this compound precursors is the stereoselective synthesis of bridged and polycyclic azepane systems. Research has shown that related 2-azanorbornan-3-yl methanols can undergo a stereoselective ring expansion to form the 2-azabicyclo[3.2.1]octane skeleton, which is a bridged azepane. researchgate.netresearchgate.net

This transformation often proceeds through the activation of the hydroxyl group, for example, under Mitsunobu or mesylation conditions, followed by intramolecular nucleophilic attack by the nitrogen atom. researchgate.net The reaction proceeds via a strained aziridinium (B1262131) intermediate, which is then opened by a nucleophile at the more substituted carbon, resulting in the expanded seven-membered ring system. researchgate.net This method provides a reliable and high-yielding route to novel, enantiopure bridged azepanes, which are themselves valuable scaffolds for further synthetic elaboration. researchgate.netresearchgate.net Other synthetic strategies to access annulated azepane rings include olefin cross-metathesis followed by hydrogenation and reductive amination. chemistryviews.org

Table 2: Ring Expansion of 2-Azanorbornan-3-yl Methanol (B129727) This table outlines the stereoselective transformation to a bridged azepane system.

Starting MaterialReaction ConditionsIntermediateProductKey FeatureReference
2-Azanorbornan-3-yl methanolMitsunobu reaction (with azide)Aziridinium ion2-Azabicyclo[3.2.1]octane derivativeStereoselective ring expansion researchgate.net
2-Azanorbornan-3-yl methanolMesylation, nucleophilic substitutionAziridinium ionChiral bridged azepaneConfiguration at C-4 depends on starting alcohol researchgate.net

The functional groups on the this compound scaffold make it a candidate for use as a monomer or modular unit in the synthesis of advanced materials, such as specialty polymers or coatings. In polymer chemistry, monomers containing reactive functional groups are linked together to form long polymer chains. savemyexams.com The hydroxyl and amine functionalities on the azepane ring could be utilized in step-growth polymerization reactions, such as the formation of polyesters, polyamides, or polyurethanes.

The incorporation of the rigid and chiral azepane structure into a polymer backbone could impart unique properties to the resulting material, including enhanced thermal stability and specific optical or recognition properties derived from the chirality. While still an emerging area, the potential use of azepane derivatives in materials science represents a promising frontier, bridging the gap between traditional organic synthesis and the development of functional materials. rsc.org

Role in Supramolecular Assembly and Metal-Organic Frameworks

The unique structural characteristics of the seven-membered azepane ring, while not extensively documented for this compound itself in the context of supramolecular chemistry and metal-organic frameworks (MOFs), can be understood through the study of its derivatives. The inherent flexibility and the presence of a nitrogen heteroatom for potential coordination make the azepane moiety a noteworthy candidate for the construction of complex, higher-order structures. cymitquimica.com Research into related azepane-containing molecules provides valuable insights into how this heterocyclic system can influence the formation of supramolecular assemblies and coordination polymers.

Supramolecular assemblies are highly organized chemical systems formed by molecules linked through non-covalent interactions. The design of these structures often relies on the specific geometry and interactive capabilities of the constituent molecules. In this regard, derivatives of the azepane ring have been shown to play a crucial role in directing the self-assembly of peptides. For instance, a diastereomerically pure azepane-derived quaternary amino acid, when incorporated into a peptide sequence, has been demonstrated to effectively induce the formation of β-turns. csic.es Further investigation of one of these peptide models revealed that it self-assembles in the solid state to form a supramolecular helical structure. csic.es This highlights the capacity of the constrained, yet flexible, azepane ring to guide the spatial arrangement of molecules into complex and well-defined three-dimensional architectures.

In the realm of crystal engineering, a field that underpins the development of both supramolecular systems and MOFs, the interactions involving azepine rings are also of significant interest. Studies on carbamazepine, a molecule containing an azepine ring, have shown that aromatic interactions involving this ring are pivotal in the formation of its various crystal structures. worktribe.comacs.org This indicates that the azepine framework can participate in the non-covalent interactions that are fundamental to building crystalline networks.

Metal-organic frameworks are a class of coordination polymers that consist of metal ions or clusters connected by organic ligands, creating porous materials with a wide range of applications. scielo.org.mxmdpi.com The design of MOFs relies on the careful selection of both the metal center and the organic linker. While direct evidence for the use of this compound as a linker is not prominent in the literature, more complex derivatives containing the azepine scaffold have been successfully incorporated into MOF structures. A notable example involves a ligand based on the 10,11-dihydrodibenzo[b,f]azepine skeleton, which has been used to construct a copper(II) "wagon wheel" complex within a molecular organic framework. beilstein-journals.org This demonstrates that the azepine moiety can be functionalized to act as a ligand, coordinating with metal ions to form stable, extended networks. The structural properties of the azepine ring in such ligands can influence the resulting geometry and porosity of the MOF.

The following table summarizes key research findings on the application of azepane derivatives in supramolecular chemistry and MOFs:

Azepane DerivativeApplication AreaKey Findings
Diastereopure azepane-derived quaternary amino acidSupramolecular AssemblyInduces β-turns in peptides, leading to the formation of supramolecular helical structures in the solid state. csic.es
10,11-Dihydrodibenzo[b,f]azepine-based ligandMetal-Organic FrameworksForms a "wagon wheel" complex with Copper(II) in a molecular organic framework, demonstrating the utility of the azepine scaffold as a ligand in MOF construction. beilstein-journals.org

Computational and Theoretical Investigations of Azepan 3 Ylmethanol

Electronic Structure and Bonding Analysis of Azepan-3-ylmethanol

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, computational methods can map the distribution of electrons within the molecule, providing a detailed picture of its chemical bonds and reactive sites.

Detailed analysis of the electronic structure is commonly performed using methods rooted in Density Functional Theory (DFT). Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to translate the calculated electron density into chemically intuitive concepts like bond types, atomic charges, and orbital interactions. numberanalytics.comchemistryviews.org

QTAIM partitions the molecule into atomic basins based on the topology of the electron density. numberanalytics.com The analysis of critical points in this density can characterize the nature of chemical bonds. For instance, a bond critical point (BCP) between two atoms indicates the presence of a chemical bond, and the properties at this point, such as electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent and ionic interactions. numberanalytics.com

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, bonding orbitals). chemistryviews.org This method allows for the quantification of bond orders, atomic charges, and stabilizing electronic interactions, such as hyperconjugation. chemistryviews.org For this compound, NBO analysis would reveal the nature of the C-N, C-C, and C-O bonds, the hybridization of the atoms, and the delocalization of electron density from the nitrogen lone pair or oxygen lone pairs into adjacent antibonding orbitals. An analysis of the kinetic energy density can also provide complementary insights into covalent bonding patterns. rsc.org

A hypothetical summary of results from an NBO and QTAIM analysis on a conformer of this compound is presented below.

Table 1: Hypothetical Electronic and Bonding Properties of this compound

ParameterValueInterpretation
NBO Analysis
Natural Charge on N-0.45 eIndicates a nucleophilic nitrogen atom.
Natural Charge on O-0.70 eIndicates a nucleophilic and hydrogen-bond accepting oxygen atom.
N Lone Pair Occupancy1.98 eHigh occupancy suggests strong Lewis basicity.
σ(C-H) → σ(C-N) Interaction Energy1.5 kcal/molRepresents a weak hyperconjugative stabilizing interaction.
QTAIM Analysis
Electron Density at C-N BCP0.24 a.u.Consistent with a single covalent bond.
Laplacian at C-N BCP-0.68 a.u.Negative value indicates shared-shell (covalent) interaction.
Electron Density at C-O BCP0.22 a.u.Consistent with a single covalent bond.
Laplacian at C-O BCP-0.61 a.u.Negative value indicates shared-shell (covalent) interaction.

BCP = Bond Critical Point. Data are hypothetical and for illustrative purposes.

Conformational Landscapes and Energetics of this compound Derivatives

Computational conformational analysis is used to identify the stable conformers and to calculate their relative energies. mdpi.com This process typically involves a systematic or stochastic search of the potential energy surface. nih.gov The resulting geometries are then optimized using quantum mechanical methods, most commonly DFT, to find the local energy minima. researchgate.net

The stability of each conformer is governed by a combination of factors, including steric hindrance (van der Waals repulsion), torsional strain, and intramolecular interactions like hydrogen bonding. In this compound, a hydrogen bond could potentially form between the hydroxyl group's hydrogen and the azepane nitrogen's lone pair, which would strongly stabilize specific conformations. The orientation of the hydroxymethyl substituent (axial vs. equatorial) in different ring puckers leads to a complex set of possible structures. researchgate.net

Hybrid approaches combining experimental NMR data with DFT calculations can provide a highly accurate picture of the conformational distribution in solution. nih.gov Calculated NMR parameters (like J-couplings and chemical shifts) for each computed conformer are averaged according to the Boltzmann distribution and compared against experimental spectra to validate the computational model. nih.gov

Table 2: Hypothetical Low-Energy Conformers of this compound

ConformerRing PuckerSubstituent OrientationRelative Energy (kcal/mol)Key Feature
1 ChairEquatorial0.00Lowest energy conformer, minimizes steric strain.
2 ChairAxial1.20Higher energy due to 1,3-diaxial interactions.
3 Twist-ChairEquatorial0.85Competitive low-energy conformer.
4 Twist-ChairAxial (H-bonded)0.50Stabilized by an intramolecular N···H-O hydrogen bond.
5 BoatEquatorial3.50High energy due to eclipsing interactions.

Energies are hypothetical and calculated in a vacuum. The presence of a solvent could alter the relative stabilities.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface that connects reactants to products, researchers can identify transition states, intermediates, and the energy barriers that control reaction rates. mit.edu For this compound, this could involve modeling reactions such as N-acylation, O-alkylation, or oxidation of the alcohol.

The process begins by identifying the reactant and product structures. Computational algorithms then search for the lowest energy pathway between them, locating the transition state (TS)—the maximum energy point along the reaction coordinate. mit.edu The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the TS is the activation energy (ΔE‡), a key determinant of the reaction kinetics. mckgroup.org

The Unified Reaction Valley Approach (URVA) is an advanced method that analyzes the reaction path in great detail, dividing it into distinct phases: reactant preparation, chemical transformation at the transition state, and product formation. smu.edu This analysis reveals the sequence of electronic and geometric changes that occur throughout the reaction. smu.edu For a reaction involving this compound, URVA could pinpoint exactly when the C-O or N-H bond begins to form or break relative to other structural changes.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

ReactionReactantsProductComputational MethodCalculated ΔE‡ (kcal/mol)
N-AcetylationThis compound + Acetyl ChlorideN-Acetyl-azepan-3-ylmethanolB3LYP/6-31G(d)12.5
O-AcetylationThis compound + Acetyl ChlorideO-Acetyl-azepan-3-ylmethanolB3LYP/6-31G(d)18.2
N-MethylationThis compound + Methyl IodideN-Methyl-azepan-3-ylmethanolB3LYP/6-31G(d)15.8
O-MethylationThis compound + Methyl IodideO-Methyl-azepan-3-ylmethanolB3LYP/6-31G(d)21.4

Data are hypothetical and for illustrative purposes. These values suggest that reactions at the nitrogen atom are kinetically favored over reactions at the oxygen atom.

In Silico Prediction of Reactivity and Selectivity

In silico models can predict the reactivity and selectivity of molecules, guiding synthetic efforts and helping to understand their biochemical interactions. nih.gov For this compound, which has multiple potential reactive sites (the secondary amine, the primary alcohol, and various C-H bonds), predicting where and how it will react is crucial.

Reactivity prediction is often based on the analysis of the molecule's electronic structure.

Atomic Charges : As shown in Table 1, atoms with a higher negative charge (like the nitrogen and oxygen in this compound) are predicted to be nucleophilic and thus likely sites for electrophilic attack. cam.ac.uk

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO indicates where it is most likely to accept electrons (electrophilic sites). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, with some contribution from the oxygen, marking them as the primary centers of nucleophilicity.

Fukui Functions : These functions provide a more sophisticated, quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic, electrophilic, and radical attack.

These descriptors can be used to predict regioselectivity—for example, whether an acylating agent will react preferentially at the nitrogen or the oxygen atom. The computational results in Table 3, showing a lower activation barrier for N-acetylation than O-acetylation, represent a kinetic selectivity prediction. mckgroup.org Such in silico screening helps rationalize experimental outcomes and can guide the design of new synthetic routes or molecular analogues with desired reactivity profiles. researchgate.net

Table 4: Predicted Reactivity Indices for this compound

Atomic SiteNatural Charge (e)HOMO Lobe ContributionLUMO Lobe ContributionPredicted Reactivity
N1 -0.45HighLowHighly Nucleophilic
O -0.70MediumLowNucleophilic, H-bond donor/acceptor
C2 +0.15LowMediumElectrophilic (susceptible to nucleophilic attack)
C7 +0.15LowMediumElectrophilic (susceptible to nucleophilic attack)
Hydroxymethyl C +0.05Very LowLowLow Reactivity

Data are hypothetical and for illustrative purposes. The predictions suggest that electrophilic attack will favor the nitrogen atom.

Future Prospects and Emerging Avenues in Azepan 3 Ylmethanol Research

Innovation in Sustainable Synthesis of Azepan-3-ylmethanol

Future synthetic efforts will likely focus on developing greener and more cost-effective methods for producing this compound. This includes the use of biocatalysis, where enzymes could be employed for stereoselective synthesis, and the exploration of flow chemistry to improve reaction efficiency and safety.

Expanding the Scope of Catalytic Applications of this compound

There is a growing interest in designing chiral ligands from readily available building blocks like this compound for asymmetric catalysis. Research will likely focus on synthesizing novel derivatives that can be used to create highly efficient and selective metal-based or organocatalysts for a variety of chemical transformations.

Advanced Scaffold Diversification for Functional Materials

The use of this compound as a scaffold for advanced materials is an emerging area. Future research may explore its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis.

Synergistic Experimental-Computational Approaches

The combination of experimental and computational methods will be crucial for accelerating research on this compound. Density functional theory (DFT) calculations can predict reaction mechanisms, spectroscopic properties, and conformational landscapes, guiding experimental work and providing deeper insights into the behavior of this versatile molecule.

Q & A

Q. What are the established protocols for synthesizing Azepan-3-ylmethanol, and how can researchers ensure reproducibility?

Methodological Answer: this compound hydrochloride (CAS 856627-55-9) is typically synthesized via reductive amination or catalytic hydrogenation of its ketone precursor. To ensure reproducibility:

  • Use high-purity starting materials (>97% confirmed by HPLC or NMR).
  • Maintain strict temperature control (e.g., 0–5°C for sensitive intermediates).
  • Characterize intermediates with 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm structural integrity.
  • Store the final product at 2–8°C under argon to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: Combine multiple techniques for robust validation:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} spectra to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±1 ppm accuracy).
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>97% threshold).
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

  • Prepare stock solutions in DMSO (10 mM) due to its low aqueous solubility.
  • Warm the compound to 37°C and sonicate for 10–15 minutes to enhance dissolution.
  • Avoid freeze-thaw cycles; aliquot stock solutions into single-use vials stored at -80°C (stable for 6 months) or -20°C (1 month) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and personal protective equipment (gloves, lab coat) to minimize inhalation or skin contact.
  • Follow guidelines from Safety Data Sheets (SDS), including spill management (neutralize with inert absorbents) and waste disposal protocols.
  • Monitor occupational exposure limits (e.g., ≤200 ppm time-weighted average for methanol derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KdK_d).
  • Enzyme Inhibition Studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine IC50IC_{50} values.
  • Cell-Based Assays : Pair with siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity.
  • Reference structurally similar azepane derivatives showing activity in neurological or oncological contexts .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • Perform X-ray crystallography to confirm stereochemistry if enantiomeric purity is disputed.
  • Re-examine reaction conditions (e.g., solvent polarity, catalyst loading) that may alter byproduct profiles .

Q. How can enantiomeric purity of this compound be optimized for pharmacological studies?

Methodological Answer:

  • Use chiral chromatography (e.g., Chiralpak® columns) with hexane:isopropanol gradients to separate enantiomers.
  • Apply asymmetric catalysis (e.g., BINAP-Ru complexes) during synthesis to enhance enantiomeric excess (ee).
  • Validate ee via circular dichroism (CD) or chiral NMR shift reagents .

Q. What computational methods predict this compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems.
  • ADMET Predictors : Software like Schrödinger’s QikProp to estimate logP, CYP450 metabolism, and plasma protein binding.
  • Docking Studies : AutoDock Vina to screen against cytochrome P450 enzymes for metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.